molecular formula C10H15NO B8016078 (R)-1-(Benzylamino)-2-propanol

(R)-1-(Benzylamino)-2-propanol

Cat. No.: B8016078
M. Wt: 165.23 g/mol
InChI Key: IVPPRWDCTCLFSP-SECBINFHSA-N
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Description

®-1-(Benzylamino)-2-propanol is a chiral compound with the molecular formula C10H15NO. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structural properties. The compound is characterized by the presence of a benzylamino group attached to a propanol backbone, making it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzylamino)-2-propanol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using a chiral catalyst. For example, the reduction of 1-(benzylamino)-2-propanone using a chiral borane reagent can yield the desired ®-enantiomer with high enantiomeric excess.

Another method involves the lipase-catalyzed addition of benzylamine to methyl crotonate, followed by reduction. This enzymatic approach offers high enantioselectivity and mild reaction conditions, making it an attractive option for the synthesis of ®-1-(Benzylamino)-2-propanol .

Industrial Production Methods

In an industrial setting, the production of ®-1-(Benzylamino)-2-propanol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantioselectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzylamino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

®-1-(Benzylamino)-2-propanol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-1-(Benzylamino)-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and selectivity. The propanol backbone provides additional functional groups that can participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Benzylamino)-2-propanol
  • 1-(Benzylamino)-2-butanol
  • 1-(Phenylamino)-2-propanol

Uniqueness

®-1-(Benzylamino)-2-propanol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its (S)-enantiomer, the ®-form may exhibit different biological activities and interactions with molecular targets. The presence of the benzylamino group also distinguishes it from other similar compounds, providing unique opportunities for functionalization and derivatization in synthetic chemistry .

Properties

IUPAC Name

(2R)-1-(benzylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPRWDCTCLFSP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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